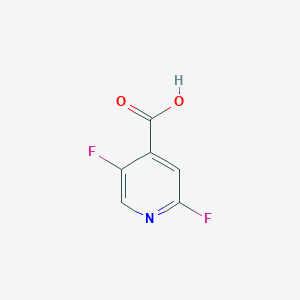

2,5-Difluoropyridine-4-carboxylic acid

描述

Structural Context and Significance within Fluorinated Pyridines

The incorporation of fluorine atoms into organic molecules, particularly aromatic systems like pyridine (B92270), can profoundly alter their physicochemical properties. researchgate.netossila.com Fluorine's high electronegativity and relatively small size introduce unique electronic effects and can enhance metabolic stability, binding affinity, and bioavailability of the parent molecule. researchgate.netnih.gov In the context of 2,5-Difluoropyridine-4-carboxylic acid, the two fluorine atoms exert a strong electron-withdrawing effect on the pyridine ring, influencing its reactivity and the acidity of the carboxylic acid group.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 851386-39-5 |

| Molecular Formula | C6H3F2NO2 |

| Molecular Weight | 159.09 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

Overview of the Chemical Compound's Role as a Synthetic Intermediate

This compound is primarily utilized as a synthetic intermediate, a molecular scaffold upon which more complex and often biologically active molecules are built. innospk.comwatson-int.com The carboxylic acid functional group serves as a versatile handle for a variety of chemical transformations, including amidation, esterification, and the formation of other acid derivatives. These reactions allow for the covalent linking of the fluorinated pyridine core to other molecular fragments.

The synthesis of this compound itself can be approached through the regioselective functionalization of a 2,5-difluoropyridine (B1303130) precursor. Methodologies involving directed ortho-metalation followed by carboxylation are a plausible route, leveraging the directing effects of the existing substituents on the pyridine ring to achieve the desired isomer.

The reactivity of the pyridine ring, modulated by the two fluorine atoms, also presents opportunities for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, although the conditions for such reactions would need to be carefully optimized.

Current Research Landscape and Future Directions

The current research landscape for fluorinated pyridines is vibrant, with a strong focus on their application in medicinal chemistry and materials science. nih.gov While specific research exclusively detailing the applications of this compound is still emerging, the broader class of fluorinated pyridine carboxylic acids is being actively investigated for the development of new pharmaceuticals and agrochemicals. ossila.com

Future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: The discovery of more efficient and scalable synthetic routes to this compound and its derivatives will be crucial for its wider adoption in industrial and academic research.

Exploration of New Biological Activities: As a versatile building block, this compound will likely be incorporated into a diverse range of new chemical entities that will be screened for various biological activities, from anticancer to antimicrobial properties.

Application in Materials Science: The unique electronic properties conferred by the difluorinated pyridine ring could be exploited in the design of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The continued exploration of the synthesis and reactivity of this compound is poised to unlock new opportunities in various fields of chemical science, solidifying the importance of fluorinated heterocycles in the development of next-generation functional molecules.

Structure

3D Structure

属性

IUPAC Name |

2,5-difluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWKELQABLPUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479230 | |

| Record name | 2,5-Difluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-39-5 | |

| Record name | 2,5-Difluoro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851386-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Difluoropyridine 4 Carboxylic Acid and Its Precursors

Regioselective Synthesis of Fluorinated Pyridine (B92270) Carboxylic Acids

Achieving specific substitution patterns on the pyridine ring is a persistent challenge in heterocyclic chemistry due to the electronic nature of the ring. researchgate.net The development of regioselective methods is paramount for the efficient synthesis of complex pyridine derivatives.

Directed ortho-metalation (DoM) and related deprotonation strategies are powerful tools for the regioselective functionalization of aromatic and heteroaromatic systems. In the context of fluorinated pyridines, metalation followed by quenching with an electrophile like carbon dioxide provides a direct route to the corresponding carboxylic acids.

The functionalization of pyridines at positions remote from the nitrogen atom, such as C4, has historically been challenging. However, recent advancements have shown that using specific organometallic bases can overcome the inherent electronic preference for C2 functionalization. For instance, n-butylsodium has been effectively used for the deprotonation and subsequent functionalization of the C4-position of pyridines. nih.gov This strategy involves the generation of a 4-sodiopyridine intermediate, which can then react with CO2 to yield the pyridine-4-carboxylic acid. While not specifically demonstrated on a 2,5-difluoropyridine (B1303130) scaffold in the provided literature, this methodology presents a plausible pathway. The process would involve the selective deprotonation of 2,5-difluoropyridine at the C4 position, followed by carboxylation.

Another approach involves halogen-metal exchange. Starting from a polyhalogenated pyridine, such as 2,5-difluoro-4-bromopyridine, a regioselective halogen-metal exchange at the C4 position using an organolithium reagent at low temperature would generate a 4-lithiated intermediate. This species can then be trapped with carbon dioxide to install the carboxylic acid moiety, yielding 2,5-difluoropyridine-4-carboxylic acid. The success of this route hinges on the differential reactivity of the C-Br versus the C-F bonds under the exchange conditions.

Table 1: Hypothetical Metalation-Carboxylation Route

| Starting Material | Reagents | Intermediate | Product |

|---|---|---|---|

| 2,5-Difluoro-4-bromopyridine | 1. n-BuLi, THF, -78 °C | 2,5-Difluoro-4-lithiopyridine | This compound |

| 2. CO2 | |||

| 2,5-Difluoropyridine | 1. n-BuNa, Hexane | 2,5-Difluoro-4-sodiopyridine | This compound |

This table represents a conceptual pathway based on established methodologies for pyridine functionalization.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, enabling the introduction of various substituents, including fluorine. acs.org The reaction relies on the presence of electron-withdrawing groups to activate the ring and a suitable leaving group. The high electronegativity of fluorine often accelerates SNAr reactions compared to other halogens. nih.gov

A viable strategy for synthesizing fluorinated pyridine-4-carboxylates involves the displacement of a nitro group. For example, methyl 3-nitropyridine-4-carboxylate has been successfully converted to methyl 3-fluoropyridine-4-carboxylate in 38% yield by heating with cesium fluoride (B91410) (CsF) in dry dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.net The electron-withdrawing nitro group and the ortho-carbonyl group activate the C3 position for nucleophilic attack by the fluoride anion, making the nitro group an excellent leaving group. mdpi.comresearchgate.net A similar strategy could be envisioned for the synthesis of this compound precursors, starting from a dinitro- or halo-nitro-pyridine-4-carboxylate derivative.

Another common SNAr approach is the halogen exchange (HALEX) reaction. A precursor such as 2,5-dichloropyridine-4-carboxylic acid could potentially be converted to the target compound through a double SNAr reaction using a fluoride source like KF or CsF, often with a phase-transfer catalyst in a high-boiling-point polar aprotic solvent. The challenge lies in achieving complete substitution and managing the relative reactivity of the chlorine atoms at the C2 and C5 positions.

Table 2: Examples of SNAr for Pyridine Fluorination

| Substrate | Fluoride Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO, reflux, 1.5 h | Methyl 3-fluoropyridine-4-carboxylate | 38% | mdpi.comresearchgate.net |

Direct C–H fluorination offers a highly atom-economical route to fluorinated heterocycles, avoiding the need for pre-functionalized substrates. pkusz.edu.cn Reagents such as silver(II) fluoride (AgF2) and electrophilic fluorinating agents like Selectfluor® have emerged as powerful tools for this transformation.

The fluorination of pyridines with AgF2 has been shown to occur with exclusive selectivity for the position adjacent to the ring nitrogen (the C2 or C6 position). acs.orgnih.govthieme-connect.com The reaction is typically rapid, often completing within an hour at room temperature. thieme-connect.com This high regioselectivity is attributed to a mechanism analogous to the Chichibabin amination reaction. pkusz.edu.cn While this method is excellent for producing 2-fluoropyridines, it is not directly applicable for introducing fluorine at the C4 or C5 positions of an unsubstituted pyridine. acs.orgpkusz.edu.cn Therefore, to synthesize this compound, this method would be used to create a precursor, such as 2-fluoropyridine, which could then be subjected to further functionalization steps (e.g., nitration, halogenation, metalation) to install the second fluorine and the carboxylic acid group. It's important to note that the direct fluorination reaction with AgF2 is not compatible with unprotected carboxylic acid groups. acs.orgnih.gov

Electrophilic fluorination using reagents like Selectfluor® offers an alternative. New fluorinated 3,6-dihydropyridines have been synthesized by the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®. nih.gov These intermediates can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride. nih.gov A formal meta-C–H-fluorination of pyridines has also been developed, proceeding through dearomatized oxazinopyridine intermediates which are then fluorinated with Selectfluor®. researchgate.net These multi-step strategies highlight the indirect approaches required to achieve fluorination at positions not electronically favored for direct substitution.

Table 3: Regioselectivity in Direct Pyridine Fluorination

| Substrate Type | Reagent | Position of Fluorination | Comments | Reference |

|---|---|---|---|---|

| 3-Substituted Pyridines | AgF2 | C2 (adjacent to N) | Exclusive selectivity for many 3-halo, alkoxy, cyano, or CF3 groups. acs.orgnih.gov | acs.orgnih.gov |

| Unsubstituted Pyridine | AgF2 | C2 (adjacent to N) | High selectivity for functionalization alpha to the nitrogen. nih.govthieme-connect.com | nih.govthieme-connect.com |

| 1,2-Dihydropyridines | Selectfluor® | C3 | Yields 3-fluoro-3,6-dihydropyridines, which can aromatize. nih.gov | nih.gov |

While this compound itself is achiral, the principles of stereoselective fluorination are highly relevant for the synthesis of more complex, chiral derivatives of pyridine carboxylic acids that are common in medicinal chemistry. The development of methods to control the stereochemistry of fluorine introduction is a significant area of research.

Enantioselective fluorination can be achieved using chiral fluorinating reagents or, more commonly, a combination of an achiral electrophilic fluorine source (like Selectfluor®) with a chiral catalyst. For instance, enantioselective fluorination mediated by cinchona alkaloid derivatives in combination with Selectfluor® has been reported. nih.gov Although this specific methodology was not applied to pyridine carboxylic acids in the cited literature, it demonstrates the feasibility of achieving high enantioselectivity in fluorination reactions.

Another strategy for introducing chirality is through the asymmetric functionalization of a pre-formed fluorinated pyridine scaffold. A recent breakthrough demonstrated the first asymmetric intermolecular C–H functionalization of pyridines at the C3 position. acs.org This method involves a tandem borane (B79455) and iridium-catalyzed C3-allylation of pyridines, providing access to chiral allylated products with excellent enantioselectivity (up to >99% ee). acs.org Applying such a transformation to a substrate like methyl 2,5-difluoropyridine-4-carboxylate could generate valuable chiral building blocks for drug discovery.

Derivatization and Functionalization Strategies of this compound

Once synthesized, this compound can be further modified, particularly at the carboxylic acid group, to produce a range of derivatives such as esters, amides, and alcohols.

The carboxylic acid functional group is a versatile handle for a variety of transformations. While the carboxylic acid itself is at a high oxidation state, the pyridine ring can be susceptible to oxidation or reduction under certain conditions, though the focus here is on the carboxyl group.

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2,5-difluoropyridin-4-yl)methanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF, or by using borane reagents (e.g., BH3·THF). The choice of reagent is critical to avoid unwanted side reactions, such as the reduction of the pyridine ring or cleavage of the C-F bonds. Catalytic hydrogenation is another method used for the reduction of pyridine carboxylic acids, as demonstrated in the preparation of piperidine-4-carboxylic acid from 2,6-dichloropyridine-4-carboxylic acid, although this method can also lead to the reduction of the aromatic ring. researchgate.net

Derivatization (Amidation/Esterification): The carboxylic acid can be readily converted into amides and esters, which are common functional groups in bioactive molecules. Standard coupling conditions, such as using carbodiimide (B86325) reagents (e.g., EDC) or converting the acid to an acyl chloride (e.g., with SOCl2 or oxalyl chloride) followed by reaction with an amine or alcohol, are applicable. A one-pot method for synthesizing amides and esters from carboxylic acids involves the in situ generation of an acyl fluoride using reagents like 2-pyridinesulfonyl fluoride, which then reacts with the desired nucleophile. rsc.org

Table 4: Potential Derivatization Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | LiAlH4 or BH3·THF | (2,5-Difluoropyridin-4-yl)methanol |

| Esterification | R-OH, H+ (catalyst) or SOCl2 then R-OH | Methyl 2,5-difluoropyridine-4-carboxylate (if R=Me) |

| Amidation | R-NH2, EDC, HOBt or SOCl2 then R-NH2 | 2,5-Difluoro-N-alkyl/aryl-isonicotinamide |

Substitution Reactions of Fluorine Atoms with Nucleophiles

The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of electron-withdrawing fluorine atoms and the carboxylic acid group at the 4-position. In this compound, the fluorine atoms at the C2 and C5 positions are susceptible to displacement by a variety of nucleophiles.

The regioselectivity of the substitution—whether the incoming nucleophile replaces the fluorine at the C2 or C5 position—is governed by a combination of electronic and steric factors. The C2 position is electronically more activated due to its proximity to the ring nitrogen. However, the precise outcome can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Generally, reactions with nucleophiles such as amines (N-nucleophiles) and alkoxides (O-nucleophiles) proceed under basic or neutral conditions to yield monosubstituted pyridine derivatives. The relative reactivity of the C2 versus C5 position is a critical consideration for selective synthesis.

Below is a table summarizing representative nucleophilic aromatic substitution reactions on fluoropyridine cores, illustrating the types of transformations possible.

Table 1: Examples of Nucleophilic Substitution on Fluoropyridine Scaffolds

| Starting Material | Nucleophile | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Tertiary Amine | 2-Amino-4-chloropyrimidine | Heat | Good | sinica.edu.tw |

| 2,4,8-Trichloropyrimidino[5,4-d]pyrimidine | Amine (on solid support) | Resin-bound 2-amino derivative | N/A | N/A | nih.gov |

| 2-Chloropyridine | Morpholine | 2-Morpholinopyridine | Base, Heat | High | N/A |

| 5-Bromo-2,4-dichloropyrimidine | Cyclopentylamine | 5-Bromo-4-chloro-2-(cyclopentylamino)pyrimidine | N/A | N/A | nih.gov |

Note: Data in this table is illustrative of SNAr reactions on related heterocyclic systems due to a lack of specific published examples for this compound under these exact conditions.

Formation of Pyridyl-Fused Lactam Derivatives

Pyridyl-fused lactams, specifically pyridone-containing bicyclic systems, are important scaffolds in medicinal chemistry. One advanced strategy to construct these structures involves a two-step sequence beginning with a nucleophilic substitution followed by an intramolecular cyclization.

The process would commence with the selective substitution of one of the fluorine atoms of this compound (or its ester derivative) with a bifunctional nucleophile. This nucleophile must contain a second nucleophilic group (e.g., an amine, alcohol, or thiol) tethered by a suitable linker. For instance, reaction with an amino acid ester could install an amino group at the C2 position.

In the subsequent key step, the tethered nucleophilic group (e.g., the α-amino group of the introduced amino acid) attacks the remaining C-F bond (at C5) in an intramolecular SNAr reaction. This cyclization results in the formation of a new ring fused to the original pyridine core, creating a pyridyl-fused lactam structure. The success of this strategy hinges on the correct regioselectivity in the initial substitution and the geometric feasibility of the subsequent intramolecular ring closure. While this strategy is well-established for other heterocyclic systems, its application to this compound provides a pathway to novel polycyclic compounds.

Table 2: Conceptual Pathway for Pyridyl-Fused Lactam Formation

| Step | Reaction Type | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | Intermolecular SNAr | This compound ester + Aminoalkanol | 2-(Hydroxyalkylamino)-5-fluoropyridine-4-carboxylate | Selective substitution at C2 position. |

| 2 | Intramolecular SNAr | 2-(Hydroxyalkylamino)-5-fluoropyridine-4-carboxylate | Fused-ring pyridone (Lactam) | Intramolecular cyclization via O-attack on C5, displacing fluoride. |

Synthesis of Di-substituted Isonicotinic Acid Derivatives

The presence of two reactive fluorine atoms on the isonicotinic acid scaffold allows for the synthesis of di-substituted derivatives through sequential nucleophilic aromatic substitution reactions. This approach enables the introduction of two different functional groups at the C2 and C5 positions, leading to a high degree of molecular diversity.

The key to this methodology is controlling the reactivity to achieve selective monosubstitution in the first step, followed by a second substitution at the remaining fluorinated position. This control can be achieved by several means:

Stoichiometric Control: Using one equivalent of the first nucleophile can favor the monosubstituted product.

Reactivity Tuning: The introduction of the first substituent electronically modulates the reactivity of the second C-F bond. An electron-donating group introduced in the first step will deactivate the ring towards the second substitution, potentially requiring more forcing conditions.

Nucleophile Reactivity: A highly reactive nucleophile can be used in the first step under mild conditions, followed by a less reactive nucleophile for the second substitution, or vice-versa.

This sequential approach allows for the programmed construction of complex, unsymmetrically substituted pyridine derivatives from a single, readily available starting material.

Table 3: Strategy for Sequential Di-substitution

| Step | Reactants | Product of Step | Conditions for Selectivity |

|---|---|---|---|

| 1 | 2,5-Difluoroisonicotinic acid + Nucleophile A (1 eq.) | 2-(Nucleophile A)-5-fluoroisonicotinic acid | Mild conditions, controlled stoichiometry |

| 2 | 2-(Nucleophile A)-5-fluoroisonicotinic acid + Nucleophile B | 2-(Nucleophile A)-5-(Nucleophile B)-isonicotinic acid | More forcing conditions may be required |

Applications of 2,5 Difluoropyridine 4 Carboxylic Acid in Medicinal and Agrochemical Chemistry

Role as a Building Block in Active Pharmaceutical Ingredient (API) Synthesis

The structure of 2,5-Difluoropyridine-4-carboxylic acid makes it a versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The carboxylic acid group provides a reactive handle for amide bond formation, a common linkage in drug molecules, while the difluoropyridine core offers a bioisosteric replacement for other aromatic systems and introduces unique electronic properties.

Fluoropyridine scaffolds are integral to the design of various targeted therapies. In oncology, for instance, imidazo[4,5-b]pyridines have been synthesized and evaluated as potent inhibitors of B-Raf kinase, a key protein in cellular signaling pathways. These compounds are designed to bind in a specific conformation of the kinase, a mode associated with significant selectivity. The development of such inhibitors involves extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

In the realm of antiviral research, pyridine (B92270) derivatives are also of significant interest. For example, 2,5-Pyridinedicarboxylic acid has been identified as an intermediate for the synthesis of antiviral agents. The incorporation of fluorine onto the pyridine ring, as seen in this compound, can further enhance the antiviral potential by improving metabolic resistance and target interaction.

The pyridine scaffold is also explored in the development of new antibacterial agents. Certain pyridine derivatives, such as Pyridine-2,6-dithiocarboxylic acid, have demonstrated antimicrobial properties. synchem.de The mechanism of action for some of these compounds is believed to involve metal chelation, where the molecule binds to essential metal ions, disrupting bacterial cellular processes. synchem.de The structure of this compound, with its electronegative fluorine atoms and carboxylic acid group, provides a framework that can be elaborated upon to create novel compounds with potential antibacterial activity, targeting essential bacterial enzymes or pathways.

The strategic incorporation of fluorine atoms into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. semanticscholar.orgresearchoutreach.org The substitution of hydrogen with fluorine can have profound effects on a molecule's properties, as outlined in the table below.

| Property Affected | Impact of Fluorine Substitution |

| Metabolic Stability | The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it resistant to metabolic attack by enzymes like cytochrome P-450. semanticscholar.orgnih.gov This can block metabolically labile sites, prolonging the drug's half-life. nbinno.com |

| Binding Affinity | Fluorine's high electronegativity can alter the electronic distribution of a molecule, enabling new, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins or enzymes, thereby increasing binding affinity and potency. nih.govacs.org |

| Lipophilicity | Fluorination generally increases a molecule's lipophilicity (fat solubility), which can improve its ability to permeate biological membranes, such as the intestinal wall for absorption or the blood-brain barrier. nbinno.com |

| pKa (Acidity/Basicity) | As a strong electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups. semanticscholar.org This can alter a molecule's ionization state at physiological pH, affecting its solubility, permeability, and target engagement. nbinno.com |

| Conformation | The introduction of fluorine can influence the preferred conformation (3D shape) of a molecule, potentially locking it into a more bioactive shape for receptor binding. nbinno.com |

These modifications collectively aim to improve a drug's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body). acs.org

Fluorinated compounds are particularly valuable for treating central nervous system (CNS) disorders. acs.org A major challenge for CNS drugs is the need to cross the blood-brain barrier (BBB). The increased lipophilicity conferred by fluorine atoms can facilitate BBB permeability, allowing the therapeutic agent to reach its target in the brain. acs.orgwatson-int.com Pyridine alkaloids themselves have shown activity in the CNS, making fluorinated pyridine derivatives promising candidates for neurodegenerative diseases and other neurological conditions. vt.edu

In the context of infectious diseases, many viruses can affect the central nervous system. vt.edu The development of antiviral agents that can penetrate the CNS is crucial for treating such infections. The use of building blocks like this compound could enable the synthesis of novel antiviral drugs with improved CNS penetration, addressing a significant unmet medical need.

Contribution to Agrochemical Compound Development

The structural motifs present in this compound are also highly relevant in the agrochemical industry. Fluorinated compounds represent a significant portion of modern pesticides, and the pyridine ring is a core component of many herbicides, fungicides, and insecticides. researchoutreach.orgnih.gov

Fluorinated pyridine derivatives are used to create potent agrochemicals with enhanced metabolic stability in plants and pests, leading to greater efficacy. nbinno.com For example, trifluoromethylpyridine (TFMP) derivatives are key ingredients in over 20 commercial agrochemicals, including the herbicide Fluazifop-butyl. semanticscholar.orgnih.gov

Furthermore, the pyridine carboxylic acid substructure is a well-established pharmacophore for herbicides. These compounds often act as synthetic auxins, which are plant growth hormones. At high concentrations, these mimics cause abnormal and uncontrolled growth, ultimately leading to the death of susceptible broadleaf weeds. A metabolite of the fungicide fluopyram, 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), which is structurally similar to pyridine carboxylic acid herbicides, has been shown to cause growth disorders in grapevines by mimicking auxin herbicides. acs.org The combination of the pyridine carboxylic acid core with fluorine atoms in this compound makes it an attractive starting point for the discovery of new, highly effective herbicides or other crop protection agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agrochemical research. They involve systematically modifying a lead compound's structure and evaluating how these changes affect its biological activity. For a molecule like this compound, an SAR campaign would explore how modifications at various positions impact its efficacy.

A hypothetical SAR study on derivatives of this compound would likely investigate the following:

Modification of the Carboxylic Acid: The carboxylic acid at the 4-position is a key interaction point. It could be converted into various amides, esters, or other bioisosteres to probe interactions with the target protein and to modify properties like cell permeability.

Substitution at the Pyridine Ring: While the 2- and 5-positions are fluorinated, the remaining positions (3- and 6-) are available for substitution. Adding different chemical groups (e.g., alkyl, amino, hydroxyl) at these sites could influence potency, selectivity, and pharmacokinetic properties.

Alteration of Fluorine Positions: Synthesizing analogs with fluorine atoms at different positions on the pyridine ring would help determine the optimal substitution pattern for target engagement and metabolic stability.

The data from these systematic modifications allow researchers to build a comprehensive understanding of the chemical features required for optimal biological activity, guiding the design of more potent and selective compounds.

The table below illustrates a simplified, hypothetical SAR for a kinase inhibitor series derived from this compound, where the carboxylic acid is converted to an amide.

| Base Scaffold | R Group (Amide) | Position 6 Substituent | Relative Potency (IC₅₀) |

| 2,5-Difluoro-4-amidopyridine | -NH-Cyclopropyl | -H | 500 nM |

| 2,5-Difluoro-4-amidopyridine | -NH-Phenyl | -H | 250 nM |

| 2,5-Difluoro-4-amidopyridine | -NH-Phenyl | -CH₃ | 150 nM |

| 2,5-Difluoro-4-amidopyridine | -NH-Phenyl | -NH₂ | 75 nM |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Approaches to SAR Prediction and Optimization

In the development of novel therapeutic and agrochemical agents based on the this compound scaffold, computational chemistry serves as a powerful tool to accelerate the design and optimization process. These in silico methods provide valuable insights into the structure-activity relationships (SAR), guiding the synthesis of more potent and selective compounds while reducing the reliance on time-consuming and costly empirical screening.

Molecular docking is a primary computational technique used to predict the preferred binding orientation of a ligand when it interacts with a target protein. For derivatives of this compound, docking studies can elucidate how modifications to the core structure influence binding affinity. For instance, by modeling the interactions of a series of analogs within the active site of a target enzyme, researchers can identify key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that are crucial for biological activity. This information is instrumental in designing new derivatives with enhanced potency.

Quantitative Structure-Activity Relationship (QSAR) modeling is another cornerstone of computational drug design. researchgate.netnih.gov QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For derivatives of this compound, a QSAR model might use various molecular descriptors—such as electronic properties, steric factors, and hydrophobicity—to predict the inhibitory activity of newly designed compounds. researchgate.net These models can help prioritize which derivatives to synthesize and test, thereby streamlining the optimization process.

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor interactions. nih.gov By simulating the movement of atoms over time, MD can provide insights into the stability of the ligand-protein complex and reveal conformational changes that may occur upon binding. frontiersin.orgnih.gov This can be particularly useful for understanding the mechanism of action of inhibitors derived from the this compound scaffold.

The integration of these computational approaches—molecular docking, QSAR, and molecular dynamics—creates a robust in silico workflow for the rational design of novel compounds. frontiersin.org This synergy allows for the efficient exploration of chemical space and the optimization of lead candidates with improved pharmacological profiles.

| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| DFPC-01 | - | -7.5 | Hydrogen bond with Ser-124 | 5.2 |

| DFPC-02 | Addition of methyl group at C3 | -7.8 | Hydrogen bond with Ser-124, Hydrophobic interaction with Leu-88 | 3.8 |

| DFPC-03 | Addition of chloro group at C6 | -8.2 | Hydrogen bond with Ser-124, Halogen bond with Gly-125 | 1.5 |

| DFPC-04 | Replacement of carboxylic acid with amide | -6.9 | Hydrogen bond with Asn-101 | 10.7 |

| DFPC-05 | Addition of phenyl group at C3 | -9.1 | Hydrogen bond with Ser-124, Pi-pi stacking with Phe-210 | 0.8 |

Spectroscopic Characterization and Computational Studies of 2,5 Difluoropyridine 4 Carboxylic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,5-Difluoropyridine-4-carboxylic acid, offering insights into its atomic framework and the chemical environment of its constituent atoms.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide key data.

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons. The proton at position 3 would likely appear as a doublet of doublets due to coupling with the adjacent fluorine at position 2 and the proton at position 6. Similarly, the proton at position 6 would also present a complex splitting pattern due to coupling with the fluorine at position 5 and the proton at position 3. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm. libretexts.org

In the ¹³C NMR spectrum, six distinct carbon signals would be anticipated. The carbonyl carbon of the carboxylic acid is characteristically found at a low field (around 160-180 ppm). libretexts.org The carbons directly bonded to fluorine atoms (C2 and C5) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), while other carbons in the pyridine (B92270) ring would show smaller two- or three-bond couplings (²JCF, ³JCF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound. (Note: This data is illustrative and not based on reported experimental values.)

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) |

| H-3 | ~8.5 | dd | J_HF, J_HH |

| H-6 | ~8.8 | dd | J_HF, J_HH |

| COOH | >10 | br s | - |

| ¹³C NMR | δ (ppm) | Multiplicity | J_CF (Hz) |

| C-2 | ~155 | d | ~240 (¹J) |

| C-3 | ~120 | d | ~20 (²J) |

| C-4 | ~140 | t | ~15 (²J) |

| C-5 | ~158 | d | ~250 (¹J) |

| C-6 | ~115 | d | ~5 (³J) |

| COOH | ~165 | t | ~2 (³J) |

dd = doublet of doublets, br s = broad singlet, d = doublet, t = triplet

HR-MS is crucial for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₃F₂NO₂), the expected exact mass can be calculated. The mass spectrum would show a prominent molecular ion peak [M]+ or a protonated molecule [M+H]+, and its measured mass would confirm the molecular formula. Fragmentation patterns can also provide structural information, with potential losses of COOH, CO₂, and HF.

IR spectroscopy identifies the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed. A very broad O-H stretching band from the carboxylic acid would be expected in the range of 2500-3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. libretexts.org C-F stretching vibrations typically occur in the 1000-1400 cm⁻¹ region, and aromatic C=C and C=N stretching bands would be seen in the 1400-1600 cm⁻¹ range.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyridine and its derivatives typically exhibit π → π* transitions. The presence of the carboxylic acid and fluorine substituents would influence the wavelength of maximum absorption (λmax).

Table 2: Predicted IR and UV-Vis Absorption Data for this compound. (Note: This data is illustrative and not based on reported experimental values.)

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~1700 (strong) | C=O stretch (carboxylic acid) | |

| 1400-1600 | Aromatic C=C and C=N stretches | |

| 1000-1400 | C-F stretches | |

| UV-Vis | ~270-290 | π → π* transition |

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry offers a theoretical framework to complement and predict experimental findings.

DFT is a widely used computational method to predict the electronic structure, geometry, and spectroscopic properties of molecules. mdpi.com By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry of this compound can be calculated. These calculations can also predict vibrational frequencies (for IR spectra), NMR chemical shifts, and electronic transitions (for UV-Vis spectra). nih.govmdpi.com

A key application of computational chemistry is the validation of experimental data. Calculated NMR chemical shifts, after appropriate scaling, can be compared with experimental values to confirm signal assignments. Similarly, computed vibrational frequencies can be correlated with the experimental IR spectrum to aid in the assignment of complex vibrational modes. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, which can then be compared to the experimental UV-Vis spectrum to understand the nature of the electronic transitions. This synergy between computational and experimental methods provides a robust and detailed characterization of the molecule.

Mechanistic Studies and Reaction Pathways Involving 2,5 Difluoropyridine 4 Carboxylic Acid

Elucidation of Reaction Mechanisms in Derivatization Processes

Derivatization of 2,5-Difluoropyridine-4-carboxylic acid, for instance at the carboxyl group or through substitution of a fluorine atom, proceeds through specific pathways. Understanding these pathways is achieved by studying the reaction kinetics and the influence of electronic effects, often employing advanced techniques to probe the transition states and intermediates.

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and the nature of the transition state. This involves replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the change in reaction rate.

In the context of reactions involving this compound, KIEs can elucidate mechanisms of, for example, nucleophilic aromatic substitution (SNAr) where a fluorine atom is displaced. A small or absent primary KIE (kH/kD ≈ 1) for the removal of a proton from the ring would suggest that the initial nucleophilic attack to form a Meisenheimer-type intermediate is the rate-determining step, rather than the subsequent rearomatization. researchgate.net Conversely, a significant KIE would indicate that C-H bond breaking is involved in the slowest step. For SNAr reactions on electron-deficient rings like difluoropyridine, the formation of the anionic σ-complex is typically rate-limiting, and thus, small KIE values are expected. researchgate.net

Trapping experiments are designed to capture and identify transient intermediates. For instance, in a metalation reaction at a C-H position on the pyridine (B92270) ring, a suspected organometallic intermediate could be "trapped" by adding a strong electrophile like carbon dioxide, which would result in carboxylation at that site. researchgate.net This technique has been successfully used on the parent 2,5-difluoropyridine (B1303130) to confirm the position of lithiation before quenching to form the corresponding carboxylic acid. researchgate.net

Table 1: Expected Kinetic Isotope Effects in SNAr Reactions of Fluoropyridines

| Reaction Step | Expected kH/kD Value | Implication |

|---|---|---|

| Nucleophilic Attack (Rate-Determining) | ~1 | C-H bond cleavage is not part of the rate-determining step. |

The Hammett equation, log(k/k₀) = σρ, is a cornerstone of physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic systems. The substituent constant (σ) measures the electronic effect (resonance and inductive) of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects.

For reactions involving this compound, a Hammett plot could be constructed by introducing various substituents at the C-6 or C-3 position and measuring the reaction rates (e.g., for esterification of the carboxylic acid or nucleophilic substitution of a fluorine atom).

Fluorine atoms : Act as strong electron-withdrawing groups primarily through the inductive effect, which would correspond to a large positive σ value.

Carboxylic acid/carboxylate group : The -COOH group is electron-withdrawing, while its conjugate base -COO⁻ is electron-donating. Their effect on the reaction rate would depend on the reaction conditions (pH). numberanalytics.com

A positive ρ value for a reaction, such as nucleophilic aromatic substitution, would indicate that the reaction is accelerated by electron-withdrawing groups that stabilize the negatively charged transition state (Meisenheimer complex). Given the strong inductive effect of the two fluorine atoms, the pyridine ring is highly activated towards such reactions.

Table 2: Estimated Hammett σ Constants for Relevant Substituents

| Substituent | Position on Benzene (B151609) Ring | σ Value | Primary Effect |

|---|---|---|---|

| -F | para | +0.06 | Inductively withdrawing, resonantly donating |

| -F | meta | +0.34 | Inductively withdrawing |

| -COOH | para | +0.45 | Resonantly and inductively withdrawing |

Note: These values are for benzene systems and serve as an approximation for the pyridine system. The precise values for the pyridine ring would differ but the trends are comparable.

Understanding Regioselectivity in Functionalization Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, the key questions of regioselectivity involve which of the two fluorine atoms is more susceptible to substitution and which of the two available C-H positions (C-3 and C-6) is more reactive.

The regioselectivity of nucleophilic aromatic substitution (SNAr) on substituted pyridines is dictated by the stability of the intermediate Meisenheimer complex. stackexchange.com Nucleophilic attack is favored at positions that are ortho or para to the ring nitrogen, as the electronegative nitrogen atom can effectively stabilize the resulting negative charge through resonance. stackexchange.com

In this compound:

The C-2 and C-6 positions are ortho to the nitrogen.

The C-4 position is para to the nitrogen.

The C-3 and C-5 positions are meta to the nitrogen.

Both fluorine atoms are on positions activated by the ring nitrogen (C-2 and C-5, which is meta). However, the C-2 position is generally more activated towards nucleophilic attack than the C-5 position due to its ortho relationship to the nitrogen. Furthermore, the electron-withdrawing carboxylic acid group at C-4 activates the adjacent C-3 and C-5 positions. The interplay of these effects determines the ultimate site of attack. Computational studies based on Density Functional Theory (DFT) can predict regioselectivity by calculating the relative stabilities of the possible isomeric σ-complex intermediates. diva-portal.orgresearchgate.net

For C-H functionalization, such as deprotonation/metalation, the acidity of the ring protons is the determining factor. The C-6 proton is adjacent to the ring nitrogen, while the C-3 proton is flanked by the fluorine at C-2 and the carboxyl group at C-4. The combined electron-withdrawing effects of the adjacent substituents make the C-3 proton significantly more acidic and thus more likely to be removed by a strong base. This principle has been demonstrated in the selective metalation of the parent 2,5-difluoropyridine, where directed ortho metalation can be controlled by the choice of base and directing groups. researchgate.net

Catalytic Transformations and Reaction Kinetics

Catalytic methods offer efficient and selective pathways for the transformation of this compound. A key area of interest is the catalytic C-H activation/functionalization, which avoids the need for pre-functionalized starting materials.

The carboxylic acid group itself can act as a directing group in transition-metal-catalyzed C-H activation reactions. soci.org For example, a palladium catalyst could coordinate to the carboxylate, facilitating the activation of the C-H bond at the C-3 position through the formation of a palladacycle intermediate. This would allow for subsequent cross-coupling reactions to introduce new substituents at this position with high regioselectivity.

Table 3: Potential Catalytic Transformations

| Reaction Type | Catalyst Example | Potential Site of Functionalization | Mechanistic Feature |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ | C-3 | Carboxylate-directed C-H activation |

| Decarboxylative Coupling | Cu or Ag salts | C-4 | Formation of a pyridyl-metal intermediate after CO₂ extrusion |

Emerging Research Areas and Unexplored Applications

Incorporation into Advanced Materials

The distinct properties of the fluorinated pyridine (B92270) ring and the carboxylic acid moiety suggest that 2,5-Difluoropyridine-4-carboxylic acid could serve as a valuable component in the design of novel advanced materials with tailored functionalities.

High-Performance Polymers: The incorporation of fluorine into polymer structures is known to enhance thermal stability, chemical resistance, and confer unique surface properties like hydrophobicity. mdpi.comnumberanalytics.com The this compound molecule could be utilized as a monomer or a functional additive in the synthesis of specialty polymers. For instance, it could be incorporated into polyesters, polyamides, or polyimides, where the rigid, electron-deficient pyridine ring and the strong carbon-fluorine bonds could contribute to materials with high thermal stability and mechanical strength, suitable for aerospace or electronics applications. mdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a well-established linker for the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials with extensive porosity. mdpi.comuniversityofgalway.iegoogle.com By using this compound as an organic linker, it may be possible to synthesize novel MOFs. The fluorine atoms and the pyridine nitrogen could influence the framework's topology, pore size, and surface chemistry. Such fluorinated MOFs could exhibit selective gas adsorption properties, making them candidates for carbon capture or gas separation technologies. universityofgalway.iegoogle.comresearchgate.net The pyridine nitrogen also offers a potential site for post-synthetic modification, allowing for the tuning of the MOF's properties.

Functional Coatings and Surfaces: The low surface energy associated with fluorinated compounds could be exploited in the development of hydrophobic and oleophobic coatings. mdpi.com Polymers or self-assembled monolayers derived from this compound could create surfaces with water- and oil-repellent properties, useful for applications ranging from self-cleaning glasses to anti-fouling marine coatings.

| Potential Material Application | Key Functional Group(s) | Anticipated Properties |

| High-Performance Polymers (e.g., Polyesters, Polyamides) | Carboxylic Acid (for polymerization), Fluorinated Pyridine Ring | Enhanced thermal stability, high chemical resistance, improved mechanical strength. mdpi.comresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Carboxylic Acid (as linker), Pyridine Nitrogen, Fluorine atoms | Tunable porosity, selective gas adsorption, potential for post-synthetic modification. mdpi.comuniversityofgalway.ie |

| Functional Coatings | Fluorinated Pyridine Ring | Low surface energy, hydrophobicity, oleophobicity (water/oil repellency). mdpi.com |

| Redox-Active Materials | Pyridine Ring | Potential for electron transfer processes, applications in energy storage or catalysis. |

Environmental Fate and Degradation Studies (Theoretical Framework)

Understanding the environmental journey of a synthetic chemical is crucial. For this compound, a theoretical framework for its environmental fate must consider the interplay between its stable fluorinated core and its more reactive carboxylic acid group.

Abiotic Degradation: Photolysis, or degradation by light, could be a significant abiotic pathway. The pyridine ring can absorb UV radiation, potentially leading to ring-opening reactions or defluorination, although the high energy of the C-F bond suggests this would be a slow process. researchgate.net The presence of photosensitizers in the environment could accelerate this degradation.

Biotic Degradation: Microbial degradation is a primary route for the breakdown of many organic compounds in soil and water. nih.gov While polyfluorinated compounds are often resistant to biodegradation, the presence of the carboxylic acid group might provide a "handle" for microbial enzymes to initiate degradation. mdpi.com A plausible biodegradation strategy for microorganisms would be to first attack the non-fluorinated parts of the molecule. mdpi.comresearchgate.net This could involve hydroxylation of the pyridine ring, followed by ring cleavage. The defluorination step is typically the most challenging and slowest part of the process. researchgate.netnih.gov

| Degradation Pathway | Description | Key Influencing Factors | Potential Intermediates |

| Abiotic (Photolysis) | Breakdown initiated by absorption of solar UV radiation. | Wavelength and intensity of light, presence of photosensitizers in water/soil. | Hydroxylated pyridines, partially defluorinated derivatives. |

| Biotic (Microbial) | Enzymatic breakdown by bacteria and fungi in soil and water. | Microbial community composition, oxygen availability (aerobic/anaerobic), nutrient levels. | Hydroxylated intermediates, ring-cleavage products (e.g., aliphatic acids). researchgate.net |

| Persistence | Resistance to degradation due to the stable C-F bonds. | Strength of the C-F bond, overall molecular structure. | The parent compound and fluorinated degradation byproducts. |

Toxicological Profiling (Methodological Considerations for Research)

A thorough toxicological evaluation is essential for any novel chemical with potential for widespread use. For this compound, a tiered and integrated testing strategy, combining computational and experimental methods, would be necessary to build a comprehensive safety profile. This approach helps to reduce reliance on animal testing by prioritizing chemicals for further investigation. news-medical.netnih.gov

In Silico (Computational) Assessment: The first step would involve computational models to predict potential toxicity. news-medical.netnumberanalytics.com Quantitative Structure-Activity Relationship (QSAR) models can estimate endpoints like mutagenicity, carcinogenicity, and skin sensitization based on the chemical structure. These predictions help to flag potential hazards early in the development process. nih.gov

In Vitro Testing: A battery of in vitro (cell-based) assays should be employed to assess specific toxicity endpoints. This is a critical stage for understanding the compound's interaction with biological systems at a cellular level. nih.govtechsciresearch.com Key assays would include:

Genotoxicity: To assess the potential to cause DNA damage. Standard tests include the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay in mammalian cells. nih.gov

Cytotoxicity: To determine the concentration at which the compound is toxic to cells, often using cell lines relevant to potential exposure routes (e.g., human liver cells, skin cells).

Phototoxicity: Given the aromatic nature of the pyridine ring, a 3T3 Neutral Red Uptake (NRU) phototoxicity test would be prudent to assess if the compound becomes toxic upon exposure to light.

Organ-Specific Toxicity: Using advanced models like 3D tissue cultures or organ-on-a-chip systems can provide more physiologically relevant data on potential effects on specific organs like the liver or kidney.

| Toxicological Assessment Tier | Method/Assay | Purpose | Endpoint(s) Measured |

| Tier 1: In Silico | QSAR Modeling | Predict potential hazards based on chemical structure. | Mutagenicity, carcinogenicity, skin sensitization, etc. nih.gov |

| Tier 2: In Vitro (Screening) | Ames Test (Bacterial Mutagenicity) | Screen for potential to induce gene mutations. | Revertant colonies. nih.gov |

| In Vitro Micronucleus Assay | Assess chromosomal damage in mammalian cells. | Frequency of micronuclei. | |

| Cytotoxicity Assays (e.g., MTT, LDH) | Determine basal toxicity to cells. | Cell viability, membrane integrity. | |

| Tier 3: In Vitro (Specific) | 3T3 NRU Phototoxicity Test | Evaluate potential for light-induced toxicity. | Photo-irritation factor. |

| Organ-Specific Cell Models (e.g., HepG2) | Investigate potential for liver toxicity. | Liver enzyme leakage, steatosis. |

Bio-conjugation and Prodrug Strategies

The carboxylic acid functional group is a versatile handle for chemical modification, making this compound a prime candidate for bioconjugation and the development of prodrugs. researchgate.netnih.gov

Bioconjugation: Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein, peptide, or nucleic acid. The carboxylic acid group of this compound can be readily activated to form an amide bond with amine groups present in biomolecules (e.g., the side chain of lysine (B10760008) residues in proteins). biosyn.comrsc.orgnih.gov This could be used to:

Attach the fluorinated pyridine moiety as a label or probe for imaging applications (e.g., ¹⁹F Magnetic Resonance Imaging).

Link it to a targeting ligand to direct the molecule to specific cells or tissues.

Prodrug Strategies: A significant challenge for many drugs, particularly those containing polar groups like carboxylic acids, is their limited ability to cross cell membranes and achieve good oral bioavailability. researchgate.net A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. nih.govnih.gov The carboxylic acid group of this compound could be temporarily masked to create a more lipophilic prodrug. mdpi.com A common strategy is esterification, converting the carboxylic acid into an ester. This ester prodrug would be better able to diffuse across cell membranes. Once inside the cell or in the bloodstream, ubiquitous esterase enzymes would cleave the ester bond, releasing the active carboxylic acid. nih.gov This approach could significantly improve the pharmacokinetic properties of a potential therapeutic agent based on this scaffold. researchgate.netmdpi.com

| Strategy | Modification of Carboxylic Acid | Rationale | Activation Mechanism |

| Bioconjugation | Formation of an amide bond with an amine-containing biomolecule. | Covalently attach the molecule to proteins, peptides, or other carriers for targeting or labeling. | Chemical activation (e.g., using EDC/NHS chemistry) to facilitate amide bond formation. biosyn.comrsc.org |

| Prodrug Design | Conversion to an ester (e.g., ethyl ester, acyloxymethyl ester). | Increase lipophilicity, enhance cell membrane permeability, and improve oral bioavailability. researchgate.netmdpi.com | Enzymatic cleavage by esterases in plasma or target tissues to release the active drug. nih.gov |

| Prodrug Design | Formation of an amide with an amino acid. | Potentially target amino acid transporters for improved uptake. | Cleavage by peptidases or amidases. |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,5-Difluoropyridine-4-carboxylic acid in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure proper ventilation in fume hoods during synthesis or handling .

- Storage : Store in airtight containers at room temperature (15–25°C), away from incompatible substances (e.g., strong oxidizers). Label containers with hazard warnings and CAS number for traceability .

- Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize residues with alkaline solutions (e.g., sodium bicarbonate) before disposal .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95% threshold).

- NMR Spectroscopy : Compare H and F NMR spectra with literature data. Fluorine substituents at positions 2 and 5 should show distinct splitting patterns .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]: 174.04 g/mol).

Advanced Research Questions

Q. What experimental strategies optimize the solubility of this compound in aqueous media for biological assays?

- Answer :

- Co-solvent Systems : Test mixtures like DMSO/water (up to 10% DMSO) or ethanol/water to enhance solubility. Conduct phase diagrams to identify optimal ratios .

- pH Adjustment : The carboxylic acid group (pKa ~2.5) can be deprotonated using phosphate buffers (pH 7.4) to increase aqueous solubility. Validate via UV-Vis spectroscopy at 280 nm .

- Surfactant Use : Non-ionic surfactants (e.g., Tween-80) at 0.1–1% w/v may stabilize colloidal dispersions. Monitor stability via dynamic light scattering (DLS).

Q. How can researchers resolve contradictions in reported reaction yields for fluorinated pyridine derivatives?

- Answer :

- Critical Variables :

- Data Validation : Cross-check results with alternative characterization methods (e.g., X-ray crystallography for regiochemistry confirmation) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model frontier molecular orbitals (FMOs). High HOMO density at C4-carboxyl suggests nucleophilic attack sites .

- Docking Studies : For biological applications, simulate ligand-protein interactions (e.g., with PyMol) to predict binding affinities to target enzymes .

Methodological Guidance for Data Interpretation

Q. How should researchers address inconsistencies in spectral data (e.g., F NMR shifts) across studies?

- Answer :

- Standardization : Calibrate instruments using internal standards (e.g., CFCl for F NMR).

- Solvent Effects : Compare shifts in deuterated solvents (DMSO-d vs. CDCl) to isolate environmental impacts .

- Collaborative Validation : Share raw data via open-access repositories (e.g., Zenodo) for peer verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。